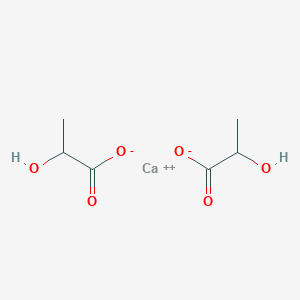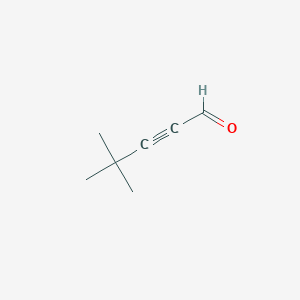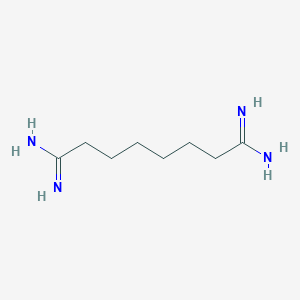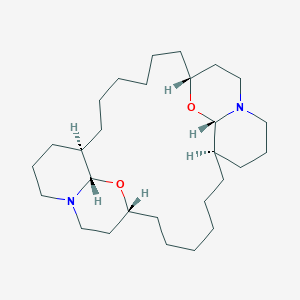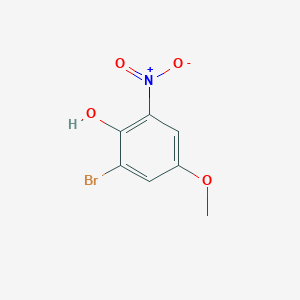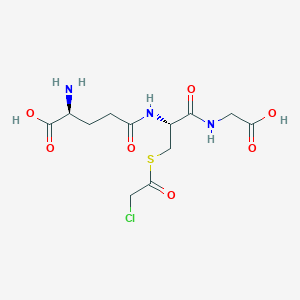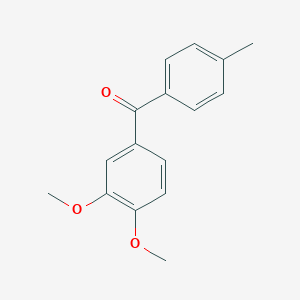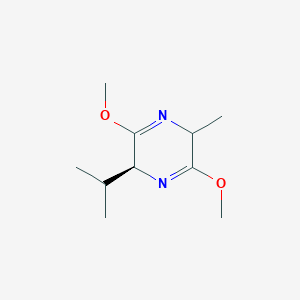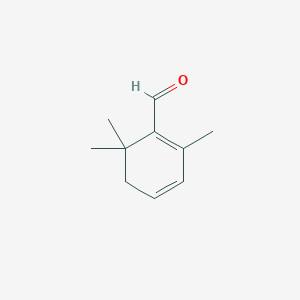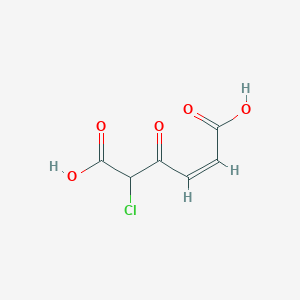
(Z)-5-Chloro-4-oxo-2-hexenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Chloro-4-oxo-2-hexenedioic acid, also known as 2-chloromaleic acid, is a chemical compound with the molecular formula C5H3ClO4. It is a white crystalline powder that is soluble in water and has been used in various scientific research applications. In
Mechanism Of Action
The mechanism of action of (Z)-5-Chloro-4-oxo-2-hexenedioic acid involves the inhibition of enzyme activity. It is believed to bind to the active site of enzymes, preventing them from carrying out their normal functions. This inhibition can be reversible or irreversible, depending on the specific enzyme and experimental conditions.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Z)-5-Chloro-4-oxo-2-hexenedioic acid depend on the specific enzyme being inhibited. For example, inhibition of lactate dehydrogenase can lead to a decrease in the production of lactate, which is important for energy metabolism. Inhibition of malate dehydrogenase can lead to a decrease in the production of NADH, which is important for cellular respiration. These effects can have significant impacts on cellular metabolism and physiology.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-5-Chloro-4-oxo-2-hexenedioic acid in lab experiments is its specificity for certain enzymes. This can allow researchers to selectively inhibit a particular enzyme and study its function. However, one limitation is that the inhibition may not be completely specific, and other enzymes may also be affected. Additionally, the reversible or irreversible nature of the inhibition can also be a limitation, depending on the specific experimental design.
Future Directions
There are many future directions for the study of (Z)-5-Chloro-4-oxo-2-hexenedioic acid. One direction is the development of more specific inhibitors for various enzymes, which can provide more insights into their function and regulation. Another direction is the study of the physiological effects of (Z)-5-Chloro-4-oxo-2-hexenedioic acid in vivo, which can provide a more complete understanding of its impact on cellular metabolism and physiology. Additionally, the use of (Z)-5-Chloro-4-oxo-2-hexenedioic acid in drug discovery and development is also a promising area of research.
Synthesis Methods
(Z)-5-Chloro-4-oxo-2-hexenedioic acid can be synthesized through various methods. One common method is the reaction of maleic anhydride with thionyl chloride, followed by hydrolysis with water. Another method involves the reaction of maleic anhydride with phosphorus pentachloride, followed by hydrolysis with water. Both methods produce (Z)-5-Chloro-4-oxo-2-hexenedioic acid as the final product.
Scientific Research Applications
(Z)-5-Chloro-4-oxo-2-hexenedioic acid has been used in various scientific research applications. One of the most common applications is in the study of the mechanism of action of enzymes. It has been shown to inhibit the activity of various enzymes, including lactate dehydrogenase and malate dehydrogenase. This inhibition can provide valuable insights into the function and regulation of these enzymes.
properties
IUPAC Name |
(Z)-5-chloro-4-oxohex-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h1-2,5H,(H,9,10)(H,11,12)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSZJXOTAAUHEL-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)C(C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)C(C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-Chloro-4-oxo-2-hexenedioic acid | |
CAS RN |
114435-26-6 |
Source


|
| Record name | 5-Chloromaleylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)

